molecular formula C8H8N2O B054324 2-(Pyridin-2-yl)-4,5-dihydrooxazole CAS No. 119165-69-4

2-(Pyridin-2-yl)-4,5-dihydrooxazole

Cat. No. B054324
M. Wt: 148.16 g/mol
InChI Key: GBSQTQRZHMQHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08138348B2

Procedure details

Methyl-6-phenylpyridyl-2-imidate (0.160 g, 0.754 mmol) was dissolved in CH2Cl2 (3 mL). Triethylamine (0.12 mL, 0.83 mmol) was added followed by 2-(S)-amino-3-cyclohexylpropanol hydrochloride (0.161 g, 0.829 mmol). The reaction vessel was sealed and heated on a heating block (50° C.) for 16 hours and the resultant solution was then filtered to remove the insoluble salts. The filtrate was loaded onto the top of a Biotage cartridge (silica gel, 40S) and the product was eluted using a stepped gradient of 0 to 30% ethyl acetate in hexanes as the eluent. The product was obtained after evaporation of the eluent as a slightly yellow solid (0.181 g, 75%).
[Compound]
Name
Methyl-6-phenylpyridyl-2-imidate
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Quantity
0.161 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3](CC)CC)[CH3:2].Cl.[NH2:9][C@@H:10]([CH2:13][CH:14]1[CH2:19][CH2:18]CCC1)[CH2:11][OH:12]>C(Cl)Cl>[N:9]1[CH:18]=[CH:19][CH:14]=[CH:13][C:10]=1[C:11]1[O:12][CH2:2][CH2:1][N:3]=1 |f:1.2|

Inputs

Step One
Name
Methyl-6-phenylpyridyl-2-imidate
Quantity
0.16 g
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.12 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.161 g
Type
reactant
Smiles
Cl.N[C@H](CO)CC1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was sealed
FILTRATION
Type
FILTRATION
Details
the resultant solution was then filtered
CUSTOM
Type
CUSTOM
Details
to remove the insoluble salts
WASH
Type
WASH
Details
the product was eluted
CUSTOM
Type
CUSTOM
Details
The product was obtained
CUSTOM
Type
CUSTOM
Details
after evaporation of the eluent as a slightly yellow solid (0.181 g, 75%)

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)C=1OCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.